![molecular formula C12H13N3O4S B7578517 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. MPA is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
科学的研究の応用
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has also been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis. Moreover, 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid exerts its biological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response. By inhibiting the activity of COX-2 enzyme, 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain. 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit angiogenesis, induce apoptosis in cancer cells, and reduce oxidative stress and inflammation in the brain. 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has also been found to exhibit antiplatelet and antithrombotic effects by inhibiting the activity of thromboxane A2 synthase.
実験室実験の利点と制限
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has some limitations as well. It is a sulfonamide derivative, which may limit its use in certain experiments. Moreover, 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in cell culture studies.
将来の方向性
There are several future directions for research on 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid. One area of research could focus on the development of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid derivatives with improved pharmacological properties. Another area of research could focus on the use of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid in combination with other drugs for the treatment of various diseases. Moreover, more studies are needed to elucidate the mechanism of action of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid and its potential therapeutic applications in various diseases. Finally, more studies are needed to determine the safety and toxicity of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid in humans.
合成法
The synthesis of 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 2-methyl-6-nitrobenzoic acid in the presence of thionyl chloride. The resulting compound is then treated with sodium sulfonamide to yield 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid. The overall yield of this synthesis method is around 60%.
特性
IUPAC Name |
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-4-3-5-9(11(7)12(16)17)15-20(18,19)10-6-13-14-8(10)2/h3-6,15H,1-2H3,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKINZXEJVOCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(NN=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

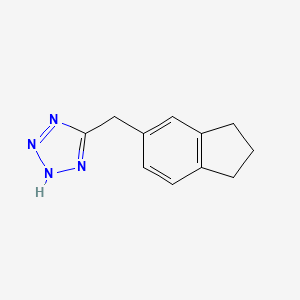
![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
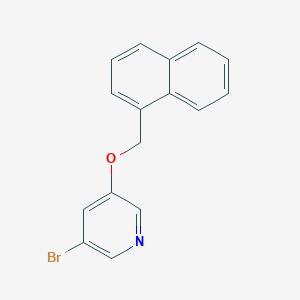
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
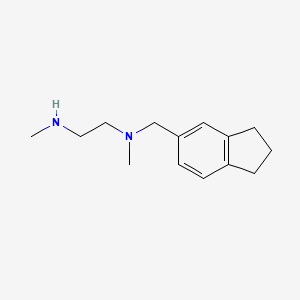
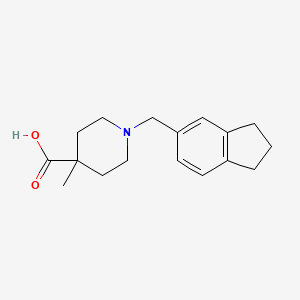

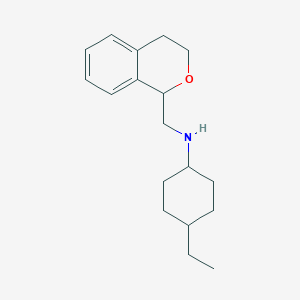
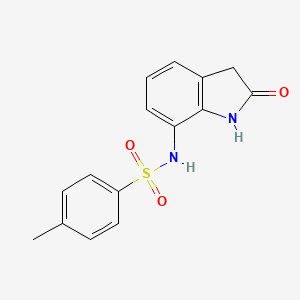

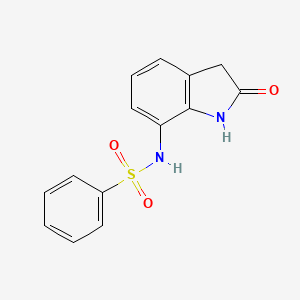
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)